methyl 3-(((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate
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Overview
Description
METHYL 3-{[(4-BENZYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]METHYL}-4-METHOXYBENZOATE is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system with various functional groups attached. Benzothiadiazine derivatives are known for their diverse pharmacological activities, making them valuable in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[(4-BENZYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]METHYL}-4-METHOXYBENZOATE typically involves multiple steps, starting with the preparation of the benzothiadiazine core. One common method involves the reaction of anthranilic acid derivatives with sulfur-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[(4-BENZYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]METHYL}-4-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiadiazine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
METHYL 3-{[(4-BENZYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]METHYL}-4-METHOXYBENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 3-{[(4-BENZYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]METHYL}-4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The benzothiadiazine ring system is known to modulate the activity of various enzymes and receptors, leading to its diverse pharmacological effects . For example, it may inhibit aldose reductase, an enzyme involved in diabetic complications, or activate KATP channels, which play a role in insulin release and vascular smooth muscle function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiadiazine derivatives such as:
- 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide
- 2-[2-(4-bromo-2-fluorobenzyl)-1,1-dioxide-2H-1,2-benzothiazin-4(3H)-ylidene] acetic acid
Uniqueness
What sets METHYL 3-{[(4-BENZYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]METHYL}-4-METHOXYBENZOATE apart is its unique combination of functional groups, which confer specific pharmacological properties. The presence of the benzyl and methoxy groups enhances its biological activity and selectivity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C24H22N2O5S2 |
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Molecular Weight |
482.6 g/mol |
IUPAC Name |
methyl 3-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]-4-methoxybenzoate |
InChI |
InChI=1S/C24H22N2O5S2/c1-30-21-13-12-18(23(27)31-2)14-19(21)16-32-24-25-33(28,29)22-11-7-6-10-20(22)26(24)15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3 |
InChI Key |
GDJNSNIEYFHOCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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